molecular formula C15H12N2O2 B12802294 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- CAS No. 159212-43-8

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-

Cat. No.: B12802294
CAS No.: 159212-43-8
M. Wt: 252.27 g/mol
InChI Key: OLUCBLJPXZFIPI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its unique structure, which includes an indole core substituted with a phenylamino group and a hydroxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- typically involves the condensation of indole derivatives with appropriate phenylamino compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions where the phenylamino group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- can be compared with other similar compounds, such as:

    2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (E)-: This is an isomer of the (Z)-compound with different spatial arrangement of atoms, leading to different chemical and biological properties.

    Indole derivatives: Other indole derivatives with different substituents can be compared to highlight the unique properties of the (Z)-compound.

The uniqueness of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)- lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

CAS No.

159212-43-8

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(phenyliminomethyl)-1H-indole-2,5-diol

InChI

InChI=1S/C15H12N2O2/c18-11-6-7-14-12(8-11)13(15(19)17-14)9-16-10-4-2-1-3-5-10/h1-9,17-19H

InChI Key

OLUCBLJPXZFIPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(NC3=C2C=C(C=C3)O)O

Origin of Product

United States

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